![molecular formula C29H25NO4 B6337872 (R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid CAS No. 454424-73-8](/img/structure/B6337872.png)
(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid
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Description
“(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid” is a complex organic compound. It contains an Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used in peptide synthesis to protect the amine group. The “naphthalen-2-ylmethyl” part suggests the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “propionic acid” part indicates a three-carbon carboxylic acid functional group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a chiral center. The Fmoc group is a bulky, aromatic group that could influence the compound’s overall conformation . The naphthalene ring is planar and aromatic, contributing to the compound’s stability and potentially its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The Fmoc group could be removed under certain conditions (such as treatment with piperidine), revealing a free amine group. The carboxylic acid group could participate in reactions such as esterification or amide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise structure and the environment. For example, its solubility would be influenced by factors such as polarity and the presence of ionizable groups .Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNXVBNFGHHUOX-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid |
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